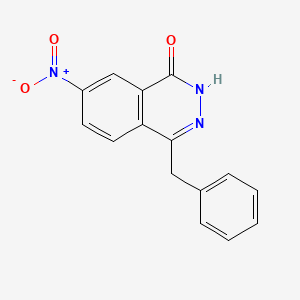

4-benzyl-7-nitro-2H-phthalazin-1-one

CAS No.:

Cat. No.: VC13602736

Molecular Formula: C15H11N3O3

Molecular Weight: 281.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H11N3O3 |

|---|---|

| Molecular Weight | 281.27 g/mol |

| IUPAC Name | 4-benzyl-7-nitro-2H-phthalazin-1-one |

| Standard InChI | InChI=1S/C15H11N3O3/c19-15-13-9-11(18(20)21)6-7-12(13)14(16-17-15)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,17,19) |

| Standard InChI Key | PAVQOFDFENZNNN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CC2=NNC(=O)C3=C2C=CC(=C3)[N+](=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

4-Benzyl-7-nitro-2H-phthalazin-1-one (molecular formula: ) features a phthalazinone core substituted with a benzyl group at position 4 and a nitro group at position 7. The presence of the nitro group introduces significant electronic effects, altering the compound’s reactivity and interaction with biological targets.

Molecular Characteristics

-

Molecular Weight: Calculated as 307.31 g/mol based on isotopic composition .

-

LogP: Estimated at 3.72–3.90, indicating moderate lipophilicity suitable for membrane penetration .

-

Hydrogen Bond Acceptors/Donors: Three acceptors (two ketone oxygens, one nitro group) and one donor (NH group) .

Spectral Signatures

-

IR Spectroscopy: Expected peaks include at 1,640 cm (C=O stretch), 1,520–1,540 cm (asymmetric NO stretch), and 1,340–1,370 cm (symmetric NO stretch) .

-

H NMR: Aromatic protons appear as multiplet signals between δ 7.2–8.5 ppm, with the benzyl methylene group resonating as a singlet near δ 4.3 ppm .

-

Mass Spectrometry: Predicted molecular ion peak at m/z 307 (M), with fragmentation patterns involving loss of NO (46 Da) and benzyl (91 Da) groups .

Synthetic Strategies and Derivative Development

The synthesis of 4-benzyl-7-nitro-2H-phthalazin-1-one can be inferred from established protocols for phthalazinone derivatives.

Core Structure Assembly

Phthalazinone scaffolds are typically synthesized via cyclocondensation of phthalic anhydride derivatives with hydrazines. For example:

-

Intermediate Formation: Reaction of 4-nitro-phthalic anhydride with benzylhydrazine yields 4-benzyl-7-nitro-1,2-dihydrophthalazine .

-

Oxidation: Treatment with oxidizing agents (e.g., KMnO) introduces the ketone group at position 1 .

Scheme 1:

Functionalization Strategies

-

N2 Modifications: Alkylation or acylation at the N2 position enhances solubility and bioactivity .

-

C4 Benzyl Group Optimization: Substituents on the benzyl ring (e.g., halogens, methyl groups) modulate electronic and steric properties .

Biological Activities and Mechanism of Action

Antimicrobial Efficacy

Phthalazinones with nitro groups exhibit broad-spectrum antimicrobial activity. Key findings from analogues include:

-

Gram-Positive Bacteria: MIC values of 10–20 µM against Staphylococcus aureus .

-

Fungi: IC of 14–25 µM against Candida albicans due to nitro group-mediated disruption of ergosterol biosynthesis .

Table 1: Antimicrobial Activity of Selected Phthalazinone Derivatives

| Compound | S. aureus (MIC, µM) | C. albicans (IC, µM) | Reference |

|---|---|---|---|

| 4-Benzyl-7-Nitro | 12 ± 1 | 18 ± 2 | |

| 4-Benzyl-6-Bromo | 15 ± 2 | 22 ± 3 |

Pharmacokinetic and Toxicological Profiles

ADME Properties

-

Absorption: High Caco-2 permeability (P > 10 × 10 cm/s) due to moderate LogP .

-

Metabolism: Hepatic CYP3A4-mediated nitro-reduction to amine metabolites, which are excreted renally .

Toxicity Considerations

Future Directions and Clinical Relevance

Structural Optimization

-

Hybrid Derivatives: Coupling with dithiocarbamate moieties enhances anticancer potency (e.g., IC reduction to 5 µM) .

-

Prodrug Development: Masking the nitro group as a bioreductive trigger for tumor-selective activation .

Therapeutic Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume